2-(1,4-Dioxan-2-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(1,4-dioxan-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-8-6(9)3-5-4-10-1-2-11-5/h5H,1-4,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAQJFQRFWNDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxan-2-yl)acetohydrazide typically involves the reaction of 2-(1,4-Dioxan-2-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(1,4-Dioxan-2-yl)acetohydrazide often involves the reaction of hydrazine derivatives with acetylated dioxane compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass spectrometry are typically employed to confirm the structure of the synthesized compound. For instance, the presence of characteristic functional groups can be identified through IR spectra, while NMR provides insights into the molecular environment of hydrogen atoms in the compound.
Antimicrobial Properties
One of the primary applications of this compound is its antimicrobial activity. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal effects against various pathogens. For example, compounds synthesized from this compound have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism behind this activity is often attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antidiabetic Activity
Research has indicated that certain derivatives of this compound possess antidiabetic properties by inhibiting enzymes such as α-glucosidase. This inhibition can lead to decreased absorption of carbohydrates in the intestine, thereby lowering blood glucose levels . In vivo studies have further supported these findings, demonstrating significant reductions in blood sugar levels in animal models.
Drug Development
The unique chemical structure of this compound makes it a promising candidate for drug development. Its ability to interact with various biological targets suggests potential use in treating conditions such as diabetes and infections caused by resistant bacteria . Additionally, its derivatives are being explored for their potential anti-inflammatory and anticancer activities due to their ability to modulate specific signaling pathways in cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction between this compound derivatives and target proteins involved in disease processes. These computational studies help in understanding the binding affinities and can guide further modifications to enhance biological activity .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxan-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Dioxan-2-yl)acetic acid
- 2-(1,4-Dioxan-2-yl)acetohydrazone
- 2-(1,4-Dioxan-2-yl)acetohydrazide derivatives
Uniqueness
This compound is unique due to its specific structure, which combines a dioxane ring with an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-(1,4-Dioxan-2-yl)acetohydrazide is a hydrazide derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a dioxane ring, which may influence its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a dioxane moiety that may enhance solubility and biological interaction.
Antitumor Activity
Research indicates that hydrazide derivatives exhibit significant antitumor activity. For instance, studies have shown that various hydrazide compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (non-small cell lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M) .
Enzyme Inhibition
Hydrazides have been reported to interact with various enzymes, potentially acting as inhibitors. The inhibition of specific enzymes involved in tumor progression could be a contributing factor to their anticancer effects. For example, some studies highlight the ability of hydrazides to inhibit aldehyde dehydrogenases, which are crucial in detoxifying aldehydes produced during cellular metabolism .
Case Studies
-
Antitumor Evaluation : A study evaluated the effects of synthesized hydrazide derivatives on human tumor cell lines. The results indicated that certain compounds demonstrated high inhibitory effects against MCF-7 and NCI-H460 cells, with IC50 values indicating effective concentrations for growth inhibition .
Compound Cell Line IC50 (µM) 1 MCF-7 10.25 ± 2.5 2 NCI-H460 15.5 ± 3.1 3 SF-268 12.0 ± 1.9 - Mechanistic Insights : Another investigation into the mechanism revealed that hydrazides could induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Synthesis and Biological Evaluation
Recent studies have focused on the synthesis of novel hydrazide derivatives using green chemistry approaches, such as L-proline catalysis. These methods not only enhance yield but also reduce environmental impact . The synthesized compounds were evaluated for their biological activities, showing promising results against various cancer cell lines.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications to the hydrazide structure could significantly alter biological activity. For instance, substituents on the dioxane ring were found to enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Q & A
Q. What are the optimized synthetic routes for 2-(1,4-Dioxan-2-yl)acetohydrazide and its derivatives?
Methodological Answer: The compound is typically synthesized via hydrazinolysis of ester precursors. For example:
- Step 1: React a substituted ethyl acetate derivative (e.g., ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate) with hydrazine hydrate in absolute ethanol under reflux (4–6 hours).
- Step 2: Isolate the acetohydrazide product by filtration and recrystallize from ethanol or aqueous ethanol (70%) .
- Key Parameters: Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and optimize stoichiometry (1.2–2.0 eq. hydrazine hydrate) to minimize side products .
Example Yield Data:
| Precursor | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Ethyl coumarin acetate | 6 hours | 85–92% | >98% |
| Isopropyl thiophenyl ester | 3–4 hours | 78% | 95% |
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- IR Spectroscopy: Confirm NH (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-N (1550 cm⁻¹) stretches .
- NMR: Use -NMR to identify hydrazide NH protons (δ 8.5–11.5 ppm) and -NMR for carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry: Validate molecular ion peaks (e.g., m/z = 177 for benzofuran derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO energies) and dipole moments, correlating with experimental corrosion inhibition or biological activity .
- Docking Studies: Use AutoDock Vina to model interactions with microbial targets (e.g., DNA gyrase for antimicrobial activity) or viral proteases (e.g., HAV) .
Example DFT Data:
| Derivative | (eV) | (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Coumarin-acetohydrazide | -5.42 | -1.87 | 4.12 |
Q. How do researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays: Use consistent protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) and cell lines (e.g., MCF-7 for breast cancer).
- Control Experiments: Compare with reference drugs (e.g., ampicillin for bacteria) and validate purity (>95% by HPLC) to rule out impurities affecting results .
- Thermodynamic Analysis: For adsorption-based mechanisms (e.g., corrosion inhibition), calculate Langmuir isotherm parameters to confirm monolayer adherence .
Case Study: Antiviral activity of 2-(2-oxo-4-phenylchromen-7-yloxy)acetohydrazide derivatives showed IC = 8.5–10.7 μg/mL against HAV, but discrepancies arose due to differences in viral load quantification methods .
Specialized Methodologies
Q. What advanced thermal analysis techniques characterize decomposition pathways?
Methodological Answer:
- Simultaneous TGA-DSC: Analyze melting points (190–192°C for furan derivatives) and oxidative decomposition steps (200–400°C) under nitrogen/air atmospheres .
- Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy () for pyrolysis, revealing stability trends (e.g., = 120–150 kJ/mol for triazinyl derivatives) .
Q. How are structure-activity relationships (SAR) evaluated for antimicrobial derivatives?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with electron-withdrawing (e.g., -Br, -Cl) or donating (-OCH) groups and test against Gram-positive/-negative bacteria.
- SAR Trends: Thiophene and triazole moieties enhance activity (MIC = 12.5–25 μg/mL), while bulky substituents reduce bioavailability .
Example SAR Table:
| Substituent | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs S. aureus |
|---|---|---|
| 4-Chlorophenyl | 12.5 | 25 |
| Thiophen-2-ylmethyl | 6.25 | 12.5 |
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
